molecular formula C26H21N5O4S B1139231 Cdk9-IN-1 CAS No. 1415559-43-1

Cdk9-IN-1

カタログ番号 B1139231
CAS番号: 1415559-43-1
分子量: 499.54
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cdk9-IN-1 is a novel and selective inhibitor of Cyclin-dependent kinase 9 (CDK9), which is used for the treatment of HIV infection . It has an IC50 of 39 nM for CDK9/CycT1 .


Physical And Chemical Properties Analysis

The chemical formula of Cdk9-IN-1 is C22H23F2N5O2S, with an exact mass of 459.15 and a molecular weight of 459.516 .

科学的研究の応用

  • Epigenetically Silenced Genes in Cancer

    CDK9 plays a crucial role in maintaining gene silencing at heterochromatic loci. Inhibition of CDK9 can reactivate epigenetically silenced genes in cancer, leading to the restoration of tumor suppressor gene expression, cell differentiation, and activation of endogenous retrovirus genes. This finding suggests the potential of CDK9 inhibitors like Cdk9-IN-1 in epigenetic therapy for cancer (Zhang et al., 2018).

  • Hematologic Cancer Treatment

    A highly selective and potent CDK9 inhibitor, AZD4573, has demonstrated significant activity against hematologic cancers. It induces rapid apoptosis and cell death across various hematologic cancer models, primarily through MCL-1 depletion (Cidado et al., 2019).

  • Overview of CDK9 Inhibitors for Cancer Therapy

    The development of selective CDK9 inhibitors, their selectivity profile, and efficacy in vitro and in vivo have been a focus of research. CDK9 mediated transcriptional regulation of antiapoptotic proteins is critical for the survival of transformed cells, highlighting the potential of inhibitors like Cdk9-IN-1 in cancer treatment (Sonawane et al., 2016).

  • CDK9 in Prostate Cancer

    Targeting CDK9 can effectively restrict the hyperactivity of the androgen receptor and the expression of anti-apoptotic proteins, both major causes of prostate cancer development and progression. CDK9 inhibitors offer a new therapeutic opportunity, especially in patients with advanced disease (Rahaman et al., 2016).

  • Metabolic Switch in Prostate Cancer

    CDK9 inhibition induces a metabolic switch in prostate cancer cells, making them dependent on fatty acid oxidation. This suggests a potential therapeutic strategy of targeting metabolic pathways in conjunction with CDK9 inhibition (Itkonen et al., 2019).

  • CDK9 in Ovarian Cancer

    CDK9 has been identified as a novel prognostic biomarker and therapeutic target in ovarian cancer. Its high expression significantly correlates with poor patient prognosis, and inhibition of CDK9 suppresses ovarian cancer cell growth (Wang et al., 2019).

Safety And Hazards

While specific safety and hazard information for Cdk9-IN-1 is not available, general precautions for handling similar substances include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation .

将来の方向性

CDK9 inhibitors like Cdk9-IN-1 have shown promise in preclinical and clinical settings for the treatment of various cancers . Future research may involve combining CDK9 inhibitors with inhibitors against CDK9’s upstream regulators like BRD4, SEC, and HSP90, or downstream effectors like cMYC and MCL-1 . This could enhance the effectiveness of the treatment, target diversity, and reduce potential drug resistance .

特性

IUPAC Name

N-[5-[[6-[3-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]amino]-2-methylphenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4S/c1-16-10-11-18(13-22(16)30-36(2,34)35)29-24-14-23(27-15-28-24)17-6-5-7-19(12-17)31-25(32)20-8-3-4-9-21(20)26(31)33/h3-15,30H,1-2H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUFOBCNTCLXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735344
Record name N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk9-IN-1

CAS RN

1415559-43-1
Record name N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。